An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleronitrile
An In-depth Technical Guide to the Chemical Properties and Structure of Isovaleronitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of isovaleronitrile (3-methylbutanenitrile). The information is compiled to serve as a foundational resource for professionals in research, chemical synthesis, and drug development.
Chemical Structure and Identification
Isovaleronitrile, systematically named 3-methylbutanenitrile, is an aliphatic nitrile with a branched alkyl chain.[1][2] Its structure consists of a 2-methylpropane backbone with a cyano group attached to the first carbon.[1] The molecule is achiral as it lacks a stereocenter and therefore does not exhibit optical activity.[3][4] Conformational isomerism exists due to rotation around the C2-C3 bond, resulting in anti and gauche conformers with a minimal energy difference, allowing for their coexistence at room temperature.[3]
Table 1: Chemical Identifiers for Isovaleronitrile
| Identifier | Value |
| IUPAC Name | 3-methylbutanenitrile[2] |
| Synonyms | Isoamylnitrile, 3-Methylbutyronitrile, Isopentane nitrile, Isobutyl cyanide[2][5] |
| CAS Number | 625-28-5[1] |
| Molecular Formula | C5H9N[1][3] |
| SMILES | CC(C)CC#N[1][2] |
| InChI | InChI=1S/C5H9N/c1-5(2)3-4-6/h5H,3H2,1-2H3[2] |
| InChIKey | QHDRKFYEGYYIIK-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
Isovaleronitrile is a colorless to pale yellow liquid with a characteristic pungent odor.[1] It is a flammable liquid and is soluble in organic solvents like ethanol and ether, but has limited solubility in water.[1]
Table 2: Quantitative Physicochemical Data for Isovaleronitrile
| Property | Value |
| Molecular Weight | 83.13 g/mol [2][3] |
| Density | 0.795 g/mL at 25 °C[5] |
| Boiling Point | 128-130 °C at 730 mmHg[5] |
| Melting Point | -101 °C[1] |
| Flash Point | 28 °C (82.4 °F) - closed cup[1] |
| Vapor Pressure | 11.2 mmHg at 25 °C[1] |
| Refractive Index | n20/D 1.393[5] |
| Solubility in Water | Sparingly soluble[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of isovaleronitrile.
Table 3: Spectroscopic Data for Isovaleronitrile
| Technique | Key Features and Observed Shifts |
| ¹H NMR | The methylene protons (CH₂CN) appear as a doublet around δ 2.4-2.6 ppm. The tertiary proton (CH) is observed as a multiplet around δ 2.0-2.2 ppm. The six methyl protons (CH₃) present as a doublet around δ 1.0-1.2 ppm.[1] |
| ¹³C NMR | The nitrile carbon (C≡N) resonance is typically found in the range of δ 119-120 ppm. The two methyl carbons show resonances near δ 22-25 ppm.[1] |
| Infrared (IR) Spectroscopy | A characteristic sharp absorption band for the nitrile group (C≡N stretch) is observed around 2240-2260 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 83, corresponding to the molecular weight of isovaleronitrile.[1] |
While specific instrument parameters from the cited literature are not available, a general experimental protocol for obtaining spectroscopic data for a liquid sample like isovaleronitrile is as follows:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving a few milligrams of isovaleronitrile in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 500 MHz).
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a neat liquid sample, a small drop can be placed between two KBr or NaCl plates (capillary film method).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly on the ATR crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce the sample into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile liquids.
-
For GC-MS, a dilute solution of isovaleronitrile in a volatile organic solvent is injected into the GC. The components are separated based on their boiling points and retention times before entering the mass spectrometer.
-
Ionize the sample using a method like Electron Ionization (EI).
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Chemical Reactivity and Synthesis
Isovaleronitrile exhibits reactivity typical of aliphatic nitriles. The cyano group can undergo various transformations, making it a useful intermediate in organic synthesis.[3]
-
Hydrolysis: In the presence of an acid or base catalyst, the nitrile group can be hydrolyzed to form isovaleric acid.[1]
-
Reduction: The cyano group can be reduced to a primary amine (isovaleramine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or to an aldehyde with reagents like diisobutylaluminium hydride (DIBAL-H).[1][3]
-
Oxidation: Isovaleronitrile can be oxidized to carboxylic acids under strong oxidizing conditions.[1][3]
-
Reactivity with Oxidizing Agents: It can react violently with strong oxidizing agents.[1]
Several synthetic routes to isovaleronitrile have been established.
Caption: Key synthetic routes to isovaleronitrile.
A classical method for synthesizing isovaleronitrile involves a two-step process starting from isoamyl alcohol.[1]
Step 1: Conversion of Isoamyl Alcohol to an Alkyl Halide
-
React isoamyl alcohol with a hydrogen halide (e.g., HBr or HCl) to form the corresponding isoamyl halide. This is a nucleophilic substitution reaction where the hydroxyl group is converted into a better leaving group (water) by protonation, followed by displacement by the halide ion.
Step 2: Nucleophilic Substitution with Cyanide
-
The resulting isoamyl halide is then treated with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), typically in a polar aprotic solvent like DMSO or acetone.
-
The cyanide ion (⁻CN) acts as a nucleophile, displacing the halide ion to form isovaleronitrile.
-
The reaction mixture is typically heated to facilitate the substitution.
-
After the reaction is complete, the product is isolated by extraction and purified by distillation.
Note: Detailed, step-by-step protocols with specific quantities, reaction times, and temperatures are highly dependent on the specific laboratory setup and scale. Researchers should consult primary literature for optimized procedures.
Safety and Handling
Isovaleronitrile is a hazardous chemical and must be handled with appropriate safety precautions.
Table 4: GHS Hazard Information for Isovaleronitrile
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable liquids |
| Danger | H226: Flammable liquid and vapor[2] |
| Acute toxicity, oral |
| Danger | H301: Toxic if swallowed[2] |
| Skin corrosion/irritation |
| Warning | H315: Causes skin irritation[2] |
| Serious eye damage/eye irritation |
| Warning | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity, single exposure |
| Warning | H335: May cause respiratory irritation[2] |
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[6][7]
-
Use in a well-ventilated area or under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]
-
Ground/bond container and receiving equipment to prevent static discharge.[6][7]
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[7]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[8]
-
If inhaled: Move the person into fresh air and keep them comfortable for breathing.[7]
-
If swallowed: Immediately call a poison center or doctor. Rinse mouth.[8]
Caption: Common chemical transformations of isovaleronitrile.
Applications in Research and Development
Isovaleronitrile serves as a valuable building block in organic synthesis for the creation of more complex molecules, including pharmaceuticals and agrochemicals.[3] Its role as a plant metabolite, particularly in plant-insect interactions, also opens avenues for research in chemical ecology and the development of pest management strategies.[1][3] Furthermore, it has been studied for its ability to induce nitrilase enzymes in microorganisms, which has potential applications in biocatalysis for industrial processes.[3]
References
- 1. Buy Isovaleronitrile | 625-28-5 [smolecule.com]
- 2. Isovaleronitrile | C5H9N | CID 12244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isovaleronitrile | 625-28-5 | Benchchem [benchchem.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
